N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is a research chemical with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol . This compound is primarily used in various research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine typically involves the reaction of cyclohexylamine with 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is generally produced in bulk quantities for research purposes. The production process involves standard organic synthesis techniques, ensuring high purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .
Scientific Research Applications
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is utilized in various scientific research fields, including:
Chemistry: Used as a reference standard and in the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities and interactions with biological targets.
Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(3,4-dihydro-2H-pyrrol-5-yl): Another structurally similar compound used in various research applications.
Uniqueness
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine stands out due to its unique cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C15H21N3 |
---|---|
Molecular Weight |
243.35 g/mol |
IUPAC Name |
N-cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H21N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,18) |
InChI Key |
REGBLHVVUXGAAW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(C=CC=N2)C3=NCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.